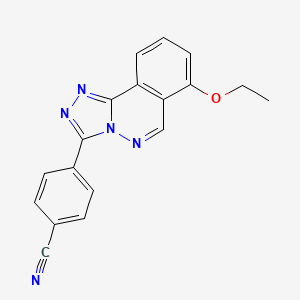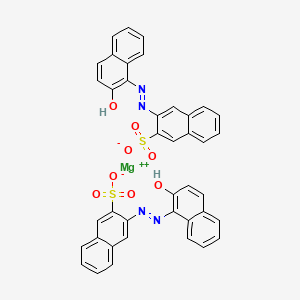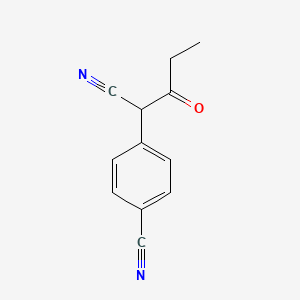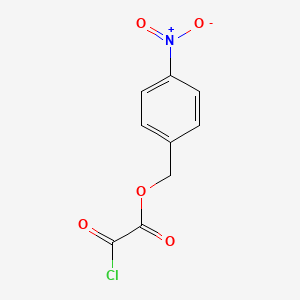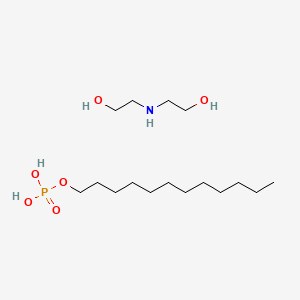
Einecs 259-473-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of dodecyl alcohol with phosphoric acid, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require an acidic catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler phosphoric acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: This compound is utilized in the study of cell membrane dynamics due to its amphiphilic nature.
Industry: It is employed in the production of detergents, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with lipid bilayers in cell membranes. The amphiphilic nature of the compound allows it to integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparación Con Compuestos Similares
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, which affects its solubility and interaction with lipid bilayers.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, resulting in different chemical reactivity and applications.
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its specific combination of a long alkyl chain and the presence of 2,2’-iminobis[ethanol], which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
55078-28-9 |
|---|---|
Fórmula molecular |
C16H38NO6P |
Peso molecular |
371.45 g/mol |
Nombre IUPAC |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
Clave InChI |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Números CAS relacionados |
65104-38-3 65104-39-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


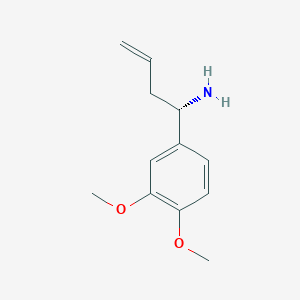

![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
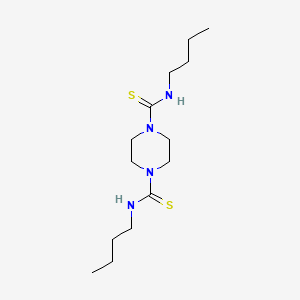
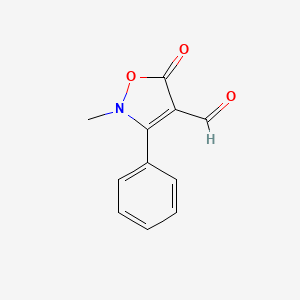
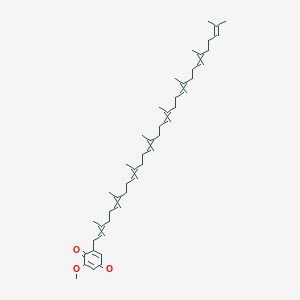

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
